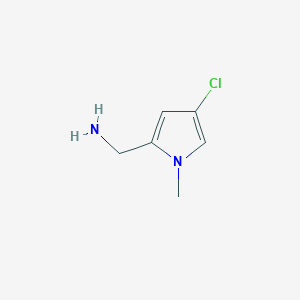
(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine
Descripción general
Descripción
“(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine” is an organic compound with the IUPAC name (4-chloro-1-methyl-1H-pyrrol-2-yl)-N-methylmethanamine . It has a molecular weight of 158.63 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .
Molecular Structure Analysis
The InChI code for “(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine” is 1S/C7H11ClN2/c1-9-4-7-3-6(8)5-10(7)2/h3,5,9H,4H2,1-2H3 .
Physical And Chemical Properties Analysis
“(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 158.63 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Schiff Bases
- Synthesis and Anticonvulsant Activity: Schiff bases of 3-aminomethyl pyridine, including similar compounds to (4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine, have been synthesized and shown anticonvulsant activity in various models. These compounds were characterized using FT-IR, 1H-NMR, spectroscopy, and elemental analysis (Pandey & Srivastava, 2011).
Applications in Cellular Imaging and Photocytotoxicity
- Iron(III) Complexes for Photocytotoxicity: Iron(III) complexes including similar compounds have been synthesized and their photocytotoxic properties examined. These complexes showed significant photocytotoxicity in red light, proving effective in various cell lines by inducing apoptosis and generating reactive oxygen species (Basu et al., 2014).
Novel Compounds Synthesis
- Ambient-Temperature Synthesis: Novel compounds similar to (4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine have been synthesized at ambient temperature using a condensation reaction, with characterization done via spectroscopy and elemental analysis (Becerra, Cobo & Castillo, 2021).
Stabilization of Parallel Turn Conformations
- Diamino Scaffold Design: A diamino derivative designed to stabilize parallel turn conformations was synthesized. This compound's synthesis utilized [1,3]-dipolar cycloaddition reactions, demonstrating potential applications in peptide sequence stabilization (Bucci et al., 2018).
Anticancer Activity of Schiff Base Complexes
- Palladium and Platinum Complexes: New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands showed significant anticancer activity against various human cancerous cell lines. These complexes were characterized by various spectroscopic methods and demonstrated strong DNA-binding affinity (Mbugua et al., 2020).
Propiedades
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDSIYYVKDIAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



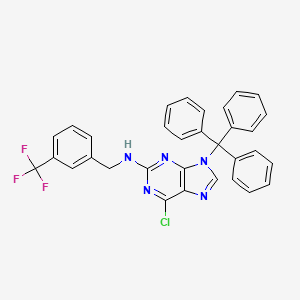
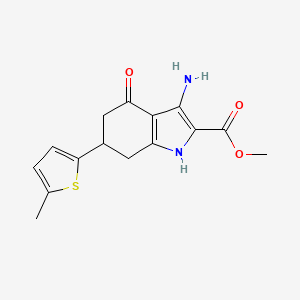
![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
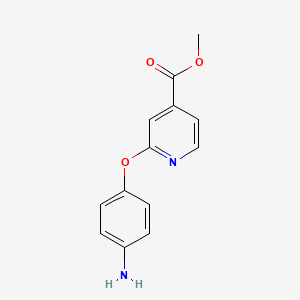
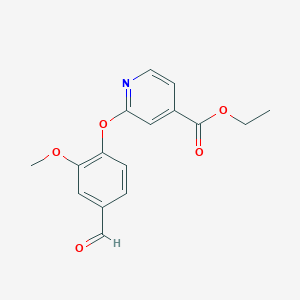
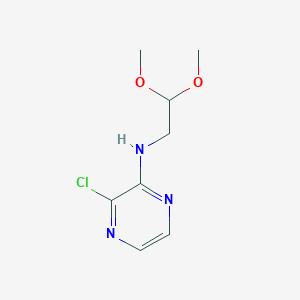
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
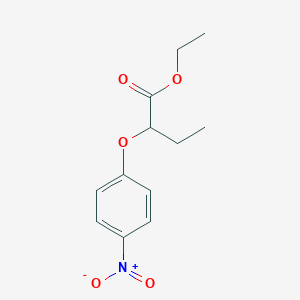
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
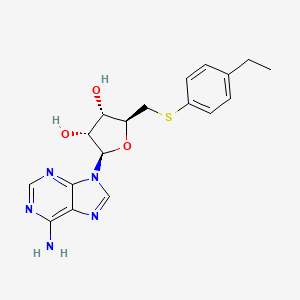
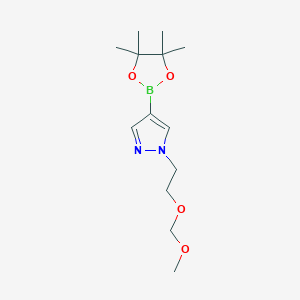
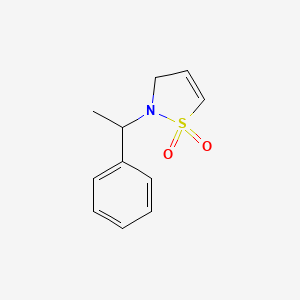
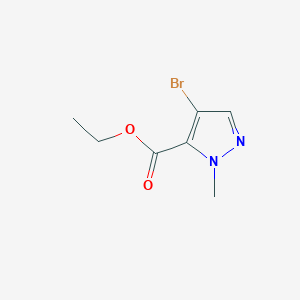
![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)